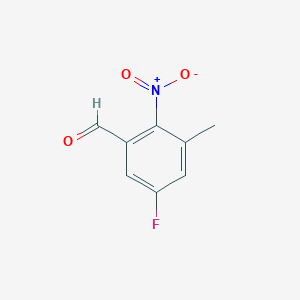
5-Fluoro-3-methyl-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methyl-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C8H6FNO3. It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methyl-2-nitrobenzaldehyde typically involves the nitration of 5-Fluoro-3-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow reactors to enhance the efficiency and safety of the nitration process. This method allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 5-Fluoro-3-methyl-2-nitrobenzaldehyde can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols.
Major Products:
Reduction: 5-Fluoro-3-methyl-2-aminobenzaldehyde.
Oxidation: 5-Fluoro-3-methyl-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-3-methyl-2-nitrobenzaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways involving aromatic compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity allows for the creation of a wide range of products with desired properties .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-nitrobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved are determined by the nature of the substituents and the specific chemical environment .
Comparison with Similar Compounds
5-Fluoro-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.
3-Fluoro-5-methyl-2-nitrobenzaldehyde: Similar structure but with different positions of the fluorine and methyl groups.
5-Methoxy-2-nitrobenzaldehyde: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness: 5-Fluoro-3-methyl-2-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. The presence of both a fluorine atom and a nitro group on the benzaldehyde core provides distinct chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C8H6FNO3 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-4H,1H3 |
InChI Key |
NKZLKWWRSBEZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


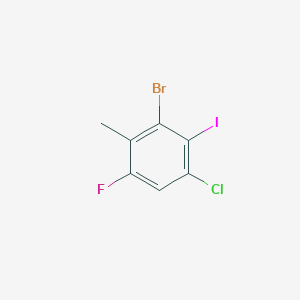

![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
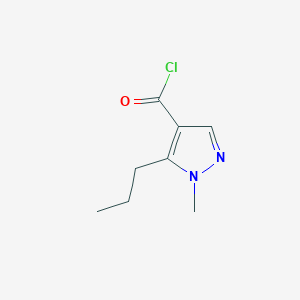


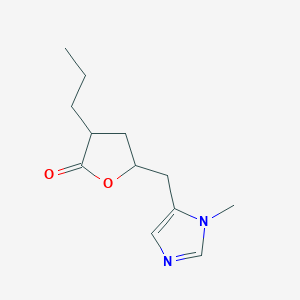
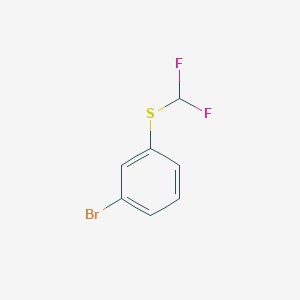
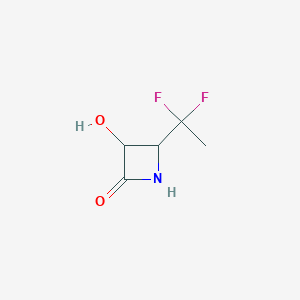
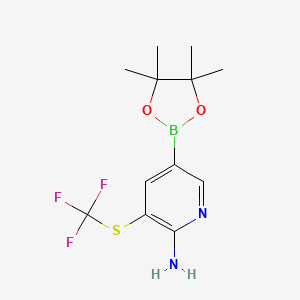

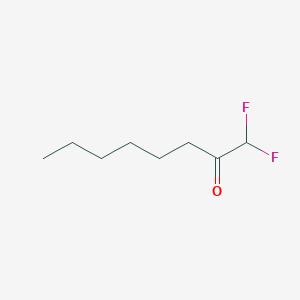
![trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B12861800.png)
